molecular formula C19H23ClF3NO3 B608939 GPR120-IN-1 CAS No. 1599477-75-4

GPR120-IN-1

Cat. No.: B608939
CAS No.: 1599477-75-4
M. Wt: 405.8 g/mol
InChI Key: WUJVPELCYCESAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of GPR120-IN-1 is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . GPR120 is predominantly expressed in the intestines, adipose tissue, and certain immune cells . It plays a critical role in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .

Mode of Action

Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor/regulatory protein complex . The internalized β-arrestin-2 binds to TAB1 and inhibits its binding to TAK1, which results in the inhibition of its activity . This interaction between this compound and its target GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway .

Biochemical Pathways

The activation of GPR120 by this compound influences several biochemical pathways. It enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity . Additionally, it regulates inflammation in immune cells, such as macrophages, shifting these cells from a pro-inflammatory state to an anti-inflammatory state . This modulation of insulin sensitivity and inflammation is particularly relevant in the context of obesity and type 2 diabetes, where chronic inflammation is a key pathological feature .

Pharmacokinetics

The therapeutic potential of gpr120 agonists, including this compound, has been recognized

Result of Action

The activation of GPR120 by this compound has several molecular and cellular effects. It reduces energy efficiency and the expression of inflammatory genes in the hypothalamus . It also alleviates epileptic activity, reduces neuronal death after status epilepticus (SE), and downregulates the expression of IL-1β, IL-6, IL-18, and pyrin domain-containing protein 3 (NLRP3) inflammasome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the consumption of large amounts of dietary fats can contribute to the development of obesity and metabolic disorders . The activation of GPR120 and GPR40 in the hypothalamus results in better metabolic outcomes than the isolated activation of either receptor alone

Biochemical Analysis

Biochemical Properties

GPR120-IN-1 is associated with GPR120, a receptor that plays a crucial role in mediating the beneficial effects of free fatty acids . GPR120 is a receptor for unsaturated long-chain FFAs . It is involved in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .

Cellular Effects

This compound, through its interaction with GPR120, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . GPR120 is primarily present in microglia, whereas GPR40 is expressed in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GPR120. GPR120 could couple to several transducers (Gq, Gi, Gs, and β-arrestins) to mediate different downstream signalings . GPR120-Gq/11 binding stimulates PI3K/Akt/GLUT4 signaling pathways and leads to the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, GPR120 was increased in both the hippocampus and cortex in the KA-induced model with temporal lobe epilepsy (TLE), and both were most highly expressed at 7 days after KA injection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, treatment with the PPARγ agonist rosiglitazone (a thiazolidinedione, TZD) in combination with the GPR120 agonist compound A synergistically improves glucose tolerance and insulin sensitivity .

Metabolic Pathways

This compound is involved in several metabolic pathways. GPR120 is a sensor for long-chain fatty acids including omega-3 polyunsaturated fatty acids (n-3 PUFAs) known for beneficial effects on inflammation, metabolism, and mood .

Transport and Distribution

This compound is transported and distributed within cells and tissues. GPR120 is enriched in murine and human microglia .

Subcellular Localization

The subcellular localization of this compound is associated with its interaction with GPR120. GPR120 is a membrane protein and is primarily present in microglia .

Chemical Reactions Analysis

Types of Reactions

Esoxybutynin chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Esoxybutynin chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Esoxybutynin chloride is unique in its well-studied side effect profile and broad applicability. It is often preferred over other antimuscarinic agents due to its efficacy and safety in long-term use .

Biological Activity

GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.

This compound operates through several key pathways:

  • G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .
  • Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .
  • Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .

1. Metabolic Regulation

This compound has been associated with various metabolic benefits:

  • Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .
  • Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .

2. Anti-Cancer Properties

Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:

  • Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .

Case Study 1: Prostate Cancer

In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .

Case Study 2: Obesity and Insulin Resistance

A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of this compound led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Significance
GPR120 activation reduces NF-κB activation and promotes GLP-1 secretionSuggests potential for anti-inflammatory therapies
Omega-3 fatty acids inhibit tumor growth via GPR120Indicates potential use in cancer treatment
Enhanced insulin sensitivity and glucose uptake in adipocytesSupports use in managing T2DM
Promotes adipogenesis and lipid metabolism balanceHighlights role in metabolic homeostasis

Properties

IUPAC Name

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPELCYCESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of GPR120 activation in the context of metabolic disorders?

A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []

Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?

A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []

Q3: How do variations in the structure of GPR120 agonists impact their activity?

A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.

Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?

A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.

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